4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one
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Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one typically involves the introduction of fluorine atoms into a heptanone backbone. One common method is the fluorination of 1-phenylheptan-3-one using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: A related compound with similar fluorination but with an alcohol group instead of a ketone.
4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid: Another similar compound with a carboxylic acid group.
Uniqueness
4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptan-3-one is unique due to its phenyl group, which imparts additional stability and potential for diverse chemical modifications. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Properties
CAS No. |
90550-17-7 |
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Molecular Formula |
C13H9F9O |
Molecular Weight |
352.19 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptan-3-one |
InChI |
InChI=1S/C13H9F9O/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(23)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
STUQDUGGVWTJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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